molecular formula C16H15N3O10S3 B6018602 N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide

N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide

Cat. No.: B6018602
M. Wt: 505.5 g/mol
InChI Key: RBFKBWFSHWTQHP-UHFFFAOYSA-N
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Description

N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate amine under controlled conditions to form the sulfonamide linkage . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Amines, thiols, bases like triethylamine.

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of sulfonamide derivatives with different nucleophiles.

Mechanism of Action

The mechanism of action of N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects . The sulfonyl groups can also interact with proteins, affecting their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide is unique due to its specific arrangement of nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Its dioxothiolane ring adds to its structural complexity and potential for diverse applications.

Properties

IUPAC Name

N-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]-1,1-dioxothiolane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O10S3/c20-18(21)11-2-1-3-12(8-11)31(26,27)13-4-5-15(16(9-13)19(22)23)17-32(28,29)14-6-7-30(24,25)10-14/h1-5,8-9,14,17H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFKBWFSHWTQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)NC2=C(C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O10S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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